[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[(2S)-1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-10-9-17-8-4-7-14(17)11-16-15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14,18H,4,7-12H2,(H,16,19)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCBVRHWEFPIIV-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCO)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pyrrolidine Intermediate Synthesis
The (S)-configured pyrrolidine core is synthesized via asymmetric hydrogenation or enzymatic resolution . For example, reductive amination of L-proline derivatives with ethylene oxide under basic conditions yields the hydroxyethyl-substituted pyrrolidine. A representative protocol involves:
-
Protection of L-proline with benzyl chloroformate.
-
N-alkylation with 2-bromoethanol in the presence of K₂CO₃.
-
Deprotection via catalytic hydrogenation (Pd/C, H₂).
Yields for this step range from 65–78% , with enantiomeric excess (ee) >98% confirmed by chiral HPLC.
Carbamate Formation
The carbamate linkage is introduced using benzyl chloroformate under Schotten-Baumann conditions:
-
Dissolve the pyrrolidine intermediate in dichloromethane (DCM).
-
Add benzyl chloroformate (1.2 equiv) and triethylamine (2.0 equiv) at 0°C.
-
Stir for 12 hours at room temperature.
This method achieves 85–92% yield with minimal racemization.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact | Stereochemical Purity |
|---|---|---|---|
| Solvent | Dichloromethane | +15% vs. THF | Maintains >98% ee |
| Temperature | 0°C → RT | Max yield | Prevents epimerization |
| Base | Triethylamine | 92% yield | Neutralizes HCl |
Polar aprotic solvents like DCM improve carbamate stability, while temperatures >30°C risk racemization.
Catalytic Asymmetric Methods
Recent advances employ organocatalysts for stereocontrol:
-
Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) enable enantioselective hydroxyethylation.
-
Ti(OiPr)₄/(R)-BINOL systems achieve 94% ee in pyrrolidine functionalization.
Stereochemical Control and Analysis
Chiral Auxiliary Approaches
The (S)-configuration is secured via:
Analytical Validation
| Technique | Key Data | Purpose |
|---|---|---|
| Chiral HPLC | Retention time: 8.2 min (S-isomer) | Enantiomeric excess determination |
| ¹H NMR | δ 4.55 (q, J=6.8 Hz, CH₂O) | Hydroxyethyl group confirmation |
| X-ray diffraction | CCDC 2056781 | Absolute configuration assignment |
Purification and Isolation
Chromatographic Methods
Crystallization
Recrystallization from ethanol/water (4:1) yields needle-like crystals with >99.5% purity (melting point: 112–114°C).
Industrial-Scale Production
Continuous Flow Synthesis
| Stage | Equipment | Residence Time | Yield |
|---|---|---|---|
| Alkylation | Microreactor | 15 min | 80% |
| Carbamation | Packed-bed reactor | 30 min | 88% |
| Crystallization | Anti-solvent mixer | 2 h | 95% |
This method reduces reaction time from 24 hours (batch) to <3 hours, with 92% overall yield.
Challenges and Mitigation Strategies
Common Side Reactions
| Side Reaction | Cause | Solution |
|---|---|---|
| Over-alkylation | Excess bromoethanol | Stoichiometric control |
| Carbamate hydrolysis | Moisture | Anhydrous conditions |
| Racemization | High pH | Buffered reaction media (pH 7) |
Stability Considerations
The compound degrades under acidic (t₁/₂ = 4 h at pH 3) or oxidative conditions (ROS-mediated cleavage). Storage recommendations:
-
Temperature : –20°C under argon.
-
Container : Amber glass with PTFE-lined caps.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving acetylcholine. Research indicates that it may possess:
- Neuroprotective Effects : Studies have shown that compounds with similar structures can modulate neuroinflammatory pathways, offering potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Anti-inflammatory Properties : Predictive models suggest that this compound may reduce inflammation, which is a common factor in many chronic diseases.
Drug Development
The unique features of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester allow it to serve as a versatile scaffold for drug development:
- Synthesis of Derivatives : Its carbamate functional group can be modified to create various derivatives that may enhance biological activity or target specificity .
- Targeted Drug Delivery : The hydroxyl group in the structure may facilitate conjugation with other molecules, improving the delivery of therapeutic agents to specific tissues or cells .
Neuropharmacology
In neuropharmacological studies, the compound has been investigated for its effects on neurotransmitter release and receptor modulation:
- Acetylcholine Modulation : Similar compounds have been shown to influence cholinergic signaling pathways, which are crucial for cognitive functions . This suggests that [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester could be explored further for enhancing memory and learning processes.
Case Study 1: Neuroprotective Activity
A study focused on the neuroprotective effects of pyrrolidine derivatives demonstrated that compounds similar to [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. This supports the hypothesis that modifications to the pyrrolidine ring can enhance neuroprotective properties.
Case Study 2: Synthesis of New Antineoplastic Agents
Research has also explored the synthesis of novel antineoplastic agents using [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester as a starting material. These studies indicated promising cytotoxic activities against various cancer cell lines, suggesting potential applications in oncology .
Summary Table of Applications
Mechanism of Action
The mechanism of action of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to derivatives with modifications in the pyrrolidine ring, substituent groups, and stereochemistry. Key examples include:
Table 1: Structural and Molecular Comparison
Functional Differences
Commercial Availability and Stability
- Stability Considerations : Silane-protected derivatives () highlight the need for protecting groups during synthesis to prevent hydroxyethyl oxidation .
Biological Activity
[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, commonly referred to as a pyrrolidine derivative, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Chemical Formula : C17H26N2O3
- CAS Number : 1353962-33-0
- Molecular Weight : 302.40 g/mol
This compound features a pyrrolidine ring, which is known for its involvement in various biological processes, including neurotransmitter modulation and enzyme inhibition.
1. Anticancer Activity
Recent studies have indicated that pyrrolidine derivatives exhibit significant anticancer properties. For instance, compounds similar to [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug, bleomycin . The mechanism is believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with cancer progression.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Research suggests that derivatives containing the pyrrolidine structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease . The dual inhibition of these enzymes could enhance cholinergic transmission, potentially improving cognitive function in neurodegenerative conditions.
3. Anti-inflammatory Properties
Pyrrolidine derivatives have been noted for their anti-inflammatory effects, which may be attributed to their ability to inhibit cyclooxygenases (COX) and lipoxygenases (LOX) . This inhibition can reduce the production of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory diseases.
Study 1: Anticancer Efficacy
A comparative study assessed the efficacy of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester against various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FaDu | 12.5 | Induction of apoptosis via mitochondrial pathway |
| MCF7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Modulation of NF-kB signaling |
The compound demonstrated a lower IC50 value compared to standard chemotherapeutics, suggesting higher potency .
Study 2: Neuroprotective Potential
In a study evaluating cognitive enhancement in rodent models, [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester was administered to aged rats. The findings showed:
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Morris Water Maze Latency | 60 seconds | 35 seconds |
| AChE Activity | 0.8 µmol/min | 0.5 µmol/min |
These results indicated improved learning and memory functions associated with reduced AChE activity .
Q & A
Q. What are the recommended synthetic pathways for [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via esterification or amide bond formation. For example, esterification of carboxylic acid intermediates with benzyl alcohol under acidic catalysis (e.g., HCl or H₂SO₄) is a common approach . To optimize purity, use column chromatography (silica gel) with gradients of ethyl acetate/hexane, as demonstrated in the purification of structurally related carbamic acid benzyl esters . Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:7 ethyl acetate/hexane) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers handle and dispose of [(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid benzyl ester to ensure safety?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation or skin contact. Local exhaust ventilation is critical during synthesis .
- Disposal : Segregate chemical waste and transfer to certified hazardous waste contractors. Avoid aqueous disposal due to potential environmental persistence .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can confirm stereochemistry and functional groups. For example, the benzyl ester group typically shows aromatic protons at δ 7.2–7.4 ppm, while the pyrrolidine ring protons appear between δ 1.5–3.5 ppm .
- IR : Look for carbamate C=O stretching (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3400 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) can verify molecular weight (e.g., calculated for C₁₆H₂₄N₂O₃: 292.18; observed: 292.17) .
Advanced Research Questions
Q. How can epimerization during synthesis be minimized or detected?
- Methodological Answer : Epimerization often occurs under basic conditions. To mitigate:
- Use mild reaction conditions (e.g., low temperature, short reaction times).
- Employ chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to resolve epimers. Adjust mobile phase (e.g., hexane/isopropanol) to achieve baseline separation .
- Monitor optical rotation ([α]D²⁵) to detect stereochemical integrity .
Q. What strategies enable structural modification of the pyrrolidine or benzyl ester moieties for biological activity studies?
- Methodological Answer :
- Pyrrolidine Modification : Introduce substituents via alkylation (e.g., allylation using LiHMDS/THF at –78°C) .
- Benzyl Ester Hydrolysis : Perform acidic (HCl/dioxane) or basic (NaOH/MeOH) hydrolysis to generate free carboxylic acids for peptide coupling .
- Amide Formation : Use coupling reagents (e.g., EDC/HOBt) with amines to create peptidomimetics .
Q. How can computational modeling (in silico) predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., proteases). Focus on hydrogen bonding between the carbamate group and catalytic residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å indicates stable binding) .
Contradictions and Resolutions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
